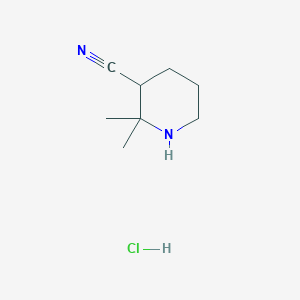

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPBFIXSSHPYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCN1)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 2,2-dimethylpiperidine derivatives typically involves the construction of the piperidine ring bearing two methyl groups at the 2-position, followed by functionalization at the 3-position with a nitrile group. The hydrochloride salt form is usually obtained by acidification of the free base.

Key synthetic routes involve:

- Formation of the piperidine ring via cyclization or reductive amination.

- Introduction of the nitrile group at the 3-position through substitution or cyanation reactions.

- Conversion to hydrochloride salt by treatment with hydrogen chloride.

Preparation of 2,2-Dimethylpiperidine Core

A closely related compound, 2,2-dimethylpiperazine , has been synthesized industrially via a multi-step process that can inform the preparation of 2,2-dimethylpiperidine derivatives:

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal | Sulfuryl chloride, no solvent, gaseous byproducts (SO2, HCl) evolved | Intermediate isolated or used in situ |

| 2 | Reaction of 2-chloro-2-methylpropanal with ethylenediamine in organic solvent (e.g., tetrahydrofuran) | Heating, formation of imine intermediate (6,6-dimethyl-1,2,3,6-tetrahydropyrazine) | Imine used directly in next step |

| 3 | Catalytic hydrogenation of imine to amine (2,2-dimethylpiperazine) | Pd/C catalyst, methanol solvent, 40–65°C, 3.5–4 bar H2 pressure | Conversion monitored by residual imine content (~3.5%) |

| 4 | Purification by distillation under reduced pressure | 64–68°C at 0.0035–0.0045 MPa | Purity ~95%, overall molar yield ~20% from isobutyraldehyde |

This process is industrially scalable and avoids expensive reagents like lithium aluminium hydride, offering a practical route to 2,2-dimethylpiperazine, a structural analog to 2,2-dimethylpiperidine.

Formation of Hydrochloride Salt

The hydrochloride salt of 2,2-dimethylpiperidine-3-carbonitrile is typically prepared by:

- Dissolving the free base in an organic solvent or water.

- Bubbling or adding hydrogen chloride gas or hydrochloric acid solution.

- Precipitation or crystallization of the hydrochloride salt.

- Isolation by filtration and drying.

This step improves compound stability, handling, and purity for further applications.

Summary Table of Preparation Methods

| Step | Compound / Intermediate | Reagents / Conditions | Key Parameters | Yield / Purity |

|---|---|---|---|---|

| 1 | 2-chloro-2-methylpropanal | Isobutyraldehyde + sulfuryl chloride, no solvent | Exothermic, gaseous byproducts | Intermediate, used in situ |

| 2 | Imine intermediate | Reaction with ethylenediamine in THF, heated | Formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine | Used directly |

| 3 | 2,2-dimethylpiperazine | Catalytic hydrogenation, Pd/C, methanol, 40-65°C, 3.5-4 bar H2 | Monitored by residual imine content | ~95% purity, 20% molar yield |

| 4 | 2,2-dimethylpiperidine-3-carbonitrile | Cyanation of 3-substituted precursor with NaCN/KCN | Polar aprotic solvent, controlled temp | Moderate to high, depending on method |

| 5 | Hydrochloride salt | Treatment with HCl gas or aqueous HCl | Precipitation/crystallization | High purity, isolated solid |

Research Findings and Considerations

- The industrial synthesis of 2,2-dimethylpiperazine demonstrates that chlorination of isobutyraldehyde followed by amination and hydrogenation is a viable route to the dimethyl-substituted piperidine ring system.

- Introduction of the nitrile group at the 3-position requires careful selection of reaction conditions to avoid side reactions and ensure regioselectivity.

- Formation of the hydrochloride salt is straightforward but critical for stability and purification.

- Alternative methods involving functional group transformations (e.g., oxidation to aldehyde followed by dehydration of oximes) are more complex but may offer stereochemical control.

- Safety considerations are paramount when handling chlorinating agents, cyanide salts, and hydrogen chloride gas.

Analyse Chemischer Reaktionen

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Piperidine derivatives, including 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride, are significant in drug discovery due to their structural versatility. They serve as building blocks for synthesizing pharmacologically active compounds.

- Pharmacological Properties : Research indicates that piperidine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The compound is being studied for its interactions with various biological targets, including enzymes and receptors involved in neurological disorders .

Neurodegenerative Disease Research

Recent studies have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compound may act as an inhibitor of enzymes like BACE1 (Beta-site APP Cleaving Enzyme 1), which is crucial in the development of amyloid plaques associated with Alzheimer's pathology .

- Case Study : In a study involving novel piperidine derivatives, compounds similar to this compound were shown to inhibit BACE1 activity effectively, suggesting potential therapeutic applications in cognitive disorders .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution and functionalization reactions.

- Applications in Synthesis : It can be used to produce complex organic molecules that are essential in pharmaceuticals and agrochemicals. The ability to modify the piperidine ring opens avenues for creating targeted therapies with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

Key structural analogs include piperidine and pyrrolidine derivatives with substitutions at comparable positions. Similarity scores (calculated based on molecular descriptors) and structural features are summarized below:

| Compound Name | Core Structure | Substituents | Similarity Score | Key Features |

|---|---|---|---|---|

| 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride | Piperidine | 2,2-dimethyl; 3-CN | Reference | High steric hindrance, hydrochloride salt |

| (S)-Pyrrolidine-3-carbonitrile hydrochloride | Pyrrolidine (5-membered) | 3-CN | 1.00 | Smaller ring, higher ring strain |

| 3-Cyano-3-methylpyrrolidine hydrochloride | Pyrrolidine | 3-CN, 3-methyl | 0.96 | Methyl enhances hydrophobicity |

| Piperidine-3-carbonitrile hydrochloride | Piperidine | 3-CN | 0.88 | No methyl groups; flexible backbone |

| Piperidine-4-carbonitrile hydrochloride | Piperidine | 4-CN | 0.81 | Altered substituent position |

| 4-Methylpiperidine-4-carbonitrile hydrochloride | Piperidine | 4-CN, 4-methyl | 0.78 | Steric effects at 4-position |

Data sourced from structural similarity assessments and commercial reports .

Physicochemical and Functional Differences

- For example, (S)-Pyrrolidine-3-carbonitrile hydrochloride (similarity 1.00) shares the cyano group but lacks the steric bulk of 2,2-dimethyl substitution .

- Substituent Position : Piperidine-4-carbonitrile hydrochloride (similarity 0.81) demonstrates how positional isomerism reduces similarity due to altered electronic and spatial properties .

- Methyl Group Effects : The 2,2-dimethyl groups in the target compound confer significant steric hindrance, reducing rotational freedom compared to unmethylated analogs like Piperidine-3-carbonitrile hydrochloride (similarity 0.88). This rigidity may enhance metabolic stability but limit solubility .

Functional Group Variations

Compounds such as methyl piperidine carboxylate hydrochlorides (e.g., Methyl 5-methylpiperidine-3-carboxylate hydrochloride) replace the cyano group with ester functionalities, drastically altering reactivity and applications. These derivatives are more polar and serve as intermediates in peptide mimetics or prodrugs, unlike carbonitriles, which are often used in metal-catalyzed cross-coupling reactions .

Biologische Aktivität

2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in various therapeutic areas, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄ClN₂

- Molecular Weight : 176.68 g/mol

- CAS Number : 1374658-07-7

The presence of the carbonitrile group in its structure enhances its reactivity and potential interactions with biological targets compared to other piperidine derivatives.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate metabolic pathways.

- Receptor Modulation : It interacts with specific receptors, influencing signaling pathways that are crucial for cellular functions.

- Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines, suggesting its role as an anticancer agent.

1. Cancer Therapy

Recent studies have highlighted the compound's potential in cancer treatment. For instance:

- A study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

2. Neurodegenerative Diseases

The compound's ability to modulate neurotransmitter activity positions it as a candidate for treating neurodegenerative disorders like Alzheimer's disease:

- Research has shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, which is critical for cognitive function .

3. Pain Management

Studies indicate that this compound may reduce nociceptive signaling in animal models, suggesting potential analgesic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,2-Dimethylpiperidine | Lacks carbonitrile group | Less reactive; limited enzyme inhibition |

| 3-Cyanopiperidine | Similar structure without dimethyl substitution | Different reactivity; potential anticancer properties |

| 2,2-Dimethylpiperidine-3-carboxamide | Contains carboxamide instead of carbonitrile | Different biological activity; potential anti-inflammatory effects |

Case Studies and Research Findings

Several key studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Neuroscience Letters showed enhanced synaptic plasticity in rat hippocampal slices, indicating a role in learning and memory processes.

- Anticancer Properties : Research conducted on various cancer cell lines indicated that the compound inhibited proliferation significantly compared to controls .

- Analgesic Effects : An investigation into pain pathways revealed that the compound reduced nociceptive signaling in animal models, indicating its potential use as an analgesic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethylpiperidine-3-carbonitrile hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of nitrile-containing precursors. Key steps include reflux or microwave-assisted synthesis to enhance reaction rates and yields . Optimization strategies include:

- Reaction Conditions : Microwave irradiation reduces reaction time (e.g., from 12 hours under reflux to 2 hours) while maintaining yields >80%.

- Catalysts : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer :

- NMR : ¹H NMR should show resonances for the piperidine ring protons (δ 1.2–2.8 ppm) and methyl groups (δ 1.0–1.5 ppm). The absence of peaks >δ 3.0 ppm confirms successful quaternization of the nitrogen.

- IR : A sharp absorption band near 2240 cm⁻¹ confirms the presence of the nitrile group.

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 174.67 (M⁺) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and conformational stability?

- Methodology :

- X-ray Diffraction : Use SHELX software (SHELXL for refinement) to determine crystal packing. The hydrochloride salt enhances crystallinity, enabling high-resolution data (<1.0 Å) .

- Graph Set Analysis : Assign hydrogen-bonding patterns (e.g., R₂²(8) motifs) to identify stabilizing interactions between the piperidine NH⁺ and chloride ions .

Q. What experimental and computational approaches can elucidate the compound’s mechanism in biological systems?

- Answer :

- In Vitro Assays : Screen against kinase or GPCR targets using fluorescence polarization. For example, IC₅₀ values <10 µM suggest potential as a kinase inhibitor.

- Docking Studies : Use AutoDock Vina to model interactions with the ATP-binding pocket of PKC-θ. The nitrile group may form hydrogen bonds with Lys436 .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability (RMSD <2.0 Å).

Q. How can researchers address contradictions in reported synthetic yields and purity across studies?

- Analysis :

- Variable Factors : Differences in solvent purity (e.g., anhydrous vs. 95% ethanol), reaction scale, and heating methods (oil bath vs. microwave).

- Resolution :

- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, solvent ratio).

- Analytical Cross-Validation : Compare HPLC purity data (e.g., 92% vs. 98%) using identical columns (C18, 5 µm) .

Key Recommendations for Researchers

- Synthesis : Prioritize microwave-assisted methods for scalable, high-yield production.

- Characterization : Combine XRD with DFT calculations (e.g., Gaussian 16) to predict electronic properties.

- Safety : Conduct toxicity assays (e.g., Ames test) given structural similarities to hazardous analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.